(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine

Description

Properties

IUPAC Name |

(2R)-1,4-dibenzyl-2-(chloromethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPECDQDHFCOVSK-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine structure and properties

An In-Depth Technical Guide to (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine

Introduction

(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine is a chiral synthetic intermediate of significant interest to the pharmaceutical and organic chemistry sectors. As a functionalized piperazine derivative, it serves as a versatile building block for the construction of complex, stereochemically defined molecules. The piperazine ring is a common scaffold in many biologically active compounds and approved drugs, valued for its ability to influence physicochemical properties such as solubility and basicity, and to orient pharmacophoric groups correctly for target interaction.[1] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

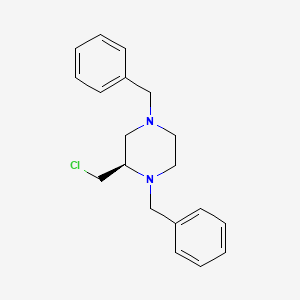

The defining features of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine are its core piperazine heterocycle, the specific (R)-stereochemistry at the C-2 position, the two N-benzyl protecting groups, and the reactive chloromethyl functional group. The benzyl groups render the piperazine nitrogens unreactive towards many reagents and enhance the compound's solubility in organic solvents. The chloromethyl group at the chiral center is a key reactive site, enabling nucleophilic substitution reactions for chain extension and further molecular elaboration.

Caption: Chemical structure of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2225787-91-5 | [2] |

| Molecular Formula | C₁₉H₂₃ClN₂ | [2][3] |

| Molecular Weight | 314.86 g/mol | [2][3] |

| Appearance | Not specified (typically an oil or solid) | - |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Methanol.[4] | - |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine is critical for its use in chiral drug synthesis. While specific proprietary methods may exist, a general and logical synthetic approach would originate from a commercially available chiral precursor. A plausible pathway involves the use of (R)-2-amino-3-chloropropan-1-ol.

Causality in Synthetic Design:

-

Chiral Pool Starting Material: Beginning with a readily available and inexpensive chiral molecule like an amino alcohol derivative preserves the desired stereochemistry from the outset.

-

Stepwise Annulation: The piperazine ring is constructed sequentially. The first step typically involves N-alkylation with a protected aminoethyl group, followed by deprotection and intramolecular cyclization to form the piperazine ring.

-

N-Protection: The secondary amines of the piperazine ring are protected with benzyl groups. This is crucial for two reasons: 1) It prevents unwanted side reactions at the nitrogen atoms during subsequent steps, and 2) It directs reactivity towards the chloromethyl group. Benzylation is often achieved using benzyl bromide or benzyl chloride in the presence of a mild base.

Illustrative Synthetic Workflow:

Caption: Generalized workflow for the synthesis of the target compound.

Reactivity and Application in Synthesis

The primary utility of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine lies in the electrophilic nature of the chloromethyl group. This functional group is an excellent substrate for Sₙ2 reactions with a wide variety of nucleophiles.

Key Reactions:

-

Alkylation of Amines, Alcohols, and Thiols: The compound can be used to introduce the chiral dibenzylpiperazine moiety onto other molecules via reaction with primary/secondary amines, alcohols, or thiols.

-

Carbon-Carbon Bond Formation: Reaction with organometallic reagents or stabilized carbanions (e.g., malonates) allows for the extension of the carbon skeleton.

This reactivity makes it a valuable intermediate for building the core structures of complex pharmaceutical agents where the stereochemistry of the piperazine substituent is crucial for biological activity.[5]

Step-by-Step Protocol: Nucleophilic Substitution with a Phenol

This protocol is a representative example of how (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine can be utilized in a synthetic sequence.

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the desired phenol (1.0 eq.) in a suitable anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile.

-

Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete formation of the phenoxide.

-

Addition of Electrophile: Dissolve (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine (1.05 eq.) in a minimal amount of the reaction solvent and add it dropwise to the flask containing the phenoxide.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired ether.

Spectroscopic Characterization

While specific spectral data for this exact compound is not publicly available, its structure allows for the prediction of key signals in various spectroscopic analyses. These predictions are based on data from structurally similar piperazine derivatives.[6][7][8]

-

¹H NMR:

-

Aromatic Protons: Multiple peaks would be expected in the range of δ 7.2-7.5 ppm, corresponding to the protons of the two benzyl groups.

-

Benzyl CH₂: Signals for the benzylic methylene protons (N-CH₂-Ph) would likely appear as distinct singlets or AB quartets in the range of δ 3.5-4.5 ppm.

-

Piperazine Ring Protons: A complex series of multiplets would be observed between δ 2.0-3.5 ppm, corresponding to the diastereotopic protons of the piperazine ring.

-

Chloromethyl Group (CH₂Cl): The protons of the chloromethyl group attached to the chiral center are expected to appear as a multiplet (typically a doublet of doublets) around δ 3.6-3.8 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals would be present in the δ 125-140 ppm region.

-

Benzylic and Piperazine Carbons: Multiple signals would be found in the δ 45-65 ppm range.

-

Chloromethyl Carbon: The carbon of the CH₂Cl group would likely appear around δ 45-50 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy:

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C-N stretching: Bands in the 1100-1350 cm⁻¹ region.[7]

-

C-Cl stretching: A signal in the fingerprint region, typically around 600-800 cm⁻¹.

-

Safety and Handling

A specific Safety Data Sheet (SDS) for (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine should be consulted before handling. However, based on related piperazine compounds, the following general precautions should be observed:[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9] Do not get in eyes, on skin, or on clothing. Use only in a well-ventilated area or under a chemical fume hood.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine stands out as a highly valuable chiral intermediate in modern organic and medicinal chemistry. Its well-defined stereochemistry, coupled with the versatile reactivity of its chloromethyl group, provides a reliable and efficient route for the synthesis of enantiomerically pure, complex molecules. For drug development professionals, this compound represents a key building block for accessing novel chemical entities with potentially improved pharmacological profiles.

References

-

Cytokine Pharmasciences. (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine. [Link]

-

Wikipedia. Piperazine. [Link]

-

PubChem. Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2). [Link]

-

MDPI. (2021). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

-

Ciavolella, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 22. [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

- Google Patents. (2003).

-

Zhang, M., et al. (2010). 1,4-Dibenzylpiperazine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

ResearchGate. (2018). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]

-

MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 24225-89-6|1,4-Dibenzyl-2-(chloromethyl)piperazine|BLD Pharm [bldpharm.com]

- 4. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. biosynth.com [biosynth.com]

(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine: A Comprehensive Physicochemical and Analytical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development.[1][2][3][4] Its unique structural features, comprising a piperazine core, two benzyl protective groups, and a reactive chloromethyl moiety, make it a versatile building block for the synthesis of a diverse range of biologically active molecules.[1][2][3][4] The specific (R)-stereochemistry at the C-2 position introduces a critical element of chirality, which is paramount in the development of stereospecific pharmaceuticals.

This in-depth technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and key chemical attributes of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine. Drawing upon available data and established principles of organic and analytical chemistry, this document aims to equip researchers with the essential knowledge for the effective handling, characterization, and utilization of this important synthetic intermediate.

Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine is crucial for its appropriate storage, handling, and application in synthetic chemistry.

Structural and Molecular Data

The structural and molecular characteristics of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine are summarized in the table below.

| Property | Value | Source |

| Chemical Name | Piperazine, 2-(chloromethyl)-1,4-bis(phenylmethyl)-, (2R)- | [5] |

| CAS Number | 2225787-91-5 | [5] |

| Molecular Formula | C₁₉H₂₃ClN₂ | [5] |

| Molecular Weight | 314.86 g/mol | [5] |

| Appearance | Colorless to light yellow oil | [5] |

Thermal Properties

Solubility Profile

While specific solubility data for (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine is not extensively documented, the solubility of a structurally similar compound, (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine, has been described as soluble in chloroform, methanol, and dichloromethane, and slightly soluble in water.[6] Given the structural similarities, a comparable solubility profile can be anticipated for (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine. The presence of the two benzyl groups imparts significant nonpolar character, while the nitrogen atoms of the piperazine ring and the chloromethyl group introduce some polarity.

Spectroscopic and Analytical Characterization

A suite of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine. While a certificate of analysis indicates that the ¹H NMR and LCMS data are consistent with the structure, specific data is not provided.[5] The following sections detail the expected spectroscopic features and appropriate analytical methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, diastereotopic protons. Key expected signals include:

-

Aromatic protons of the two benzyl groups, likely appearing in the range of δ 7.2-7.4 ppm.

-

The benzylic protons (N-CH₂-Ph) would likely appear as distinct AB quartets due to their diastereotopicity, in the region of δ 3.5-4.0 ppm.

-

The protons of the chloromethyl group (CH₂Cl) are expected to be a doublet of doublets or a multiplet in the δ 3.5-3.8 ppm region, coupled to the adjacent proton on the chiral center.

-

The protons on the piperazine ring will present as a complex series of multiplets in the δ 2.0-3.5 ppm range. For the related 1-(4-chlorophenyl)piperazine, the CH₂ groups of the piperazine ring appear at δ 3.16 and 2.92 ppm in DMSO.[7]

-

-

¹³C NMR: The carbon NMR spectrum will provide complementary structural information. Expected signals include:

-

Aromatic carbons in the δ 127-140 ppm range.

-

Benzylic carbons (N-CH₂-Ph) around δ 50-60 ppm.

-

The chloromethyl carbon (CH₂Cl) is anticipated to be in the δ 45-55 ppm region.

-

The carbons of the piperazine ring will resonate in the δ 40-60 ppm range. In 1-(4-chlorophenyl)piperazine, the piperazine ring carbons are observed in this region.[7]

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For benzylpiperazine derivatives, a characteristic fragmentation involves the cleavage of the benzylic C-N bond, leading to the formation of a tropylium ion at m/z 91.[8][9] Therefore, the mass spectrum of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine is expected to show a prominent peak at m/z 91. The molecular ion peak [M]⁺ at m/z 314/316 (due to the chlorine isotopes) and/or the protonated molecule [M+H]⁺ at m/z 315/317 would also be anticipated.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine is expected to exhibit the following characteristic absorption bands:

-

C-H stretching (aromatic): ~3030 cm⁻¹

-

C-H stretching (aliphatic): ~2800-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-N stretching: ~1100-1300 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

For piperazine itself, C-N stretching bands are observed around 1186, 1120, and 1049 cm⁻¹ in the Raman spectrum.

Chiral High-Performance Liquid Chromatography (HPLC)

Due to the chiral nature of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine, chiral HPLC is the method of choice for determining its enantiomeric purity. A suitable method would likely employ a chiral stationary phase (CSP), such as a polysaccharide-based column. For the separation of similar piperazine derivatives, a Chiralpak® IC column has been shown to be effective.[10]

Illustrative Chiral HPLC Method Development Workflow:

Caption: Primary reactive centers in (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine.

Synthesis

The synthesis of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine would likely involve a multi-step sequence starting from a chiral precursor. A plausible synthetic route could begin with the protection of a chiral amino alcohol, followed by the formation of the piperazine ring and subsequent chlorination of the hydroxyl group. The synthesis of related piperazine-containing drugs often involves the alkylation of a piperazine ring with a suitable electrophile. [11] Conceptual Synthetic Pathway:

Caption: A high-level conceptual synthetic route.

Safety and Handling

Detailed safety information for (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine is not available. However, based on the reactivity of the chloromethyl group and the general properties of substituted piperazines, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with methodologies for its analytical characterization. While some experimental data remains to be fully elucidated, the information presented herein, grounded in established chemical principles and data from analogous structures, serves as a robust resource for researchers working with this compound. As with any chemical intermediate, a thorough analytical characterization is recommended upon synthesis or acquisition to confirm its identity and purity.

References

- BenchChem. (2025). Navigating the Complex Fragmentation of 2C-B-BZP Derivatives: A Technical Support Guide. BenchChem.

- Szeremeta, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(15), 4427.

- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

- Szeremeta, M., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.

- Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A- Applied Sciences and Engineering, 20(2), 132-142.

- European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. EMCDDA.

- Li, Y., et al. (2022). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Chemistry – An Asian Journal, 17(1), e202101138.

- Krishnakumar, V., & John, X. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-837.

- Yusof, N. S. M., et al. (2019). FTIR spectra of (a) piperazine (b) COP-1.

- Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Dergipark.

- MedChemExpress. (n.d.). (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine. MedChemExpress.

- MedChemExpress. (n.d.). Certificate of Analysis: (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine. MedChemExpress.

- Cytokine Pharmasciences. (n.d.). (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine. Cytokine Pharmasciences.

- Cyphrin, T. F., et al. (2014). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 934-944.

- TargetMol. (n.d.). (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine. TargetMol.

- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem.

- BenchChem. (n.d.). Synthesis routes of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine. BenchChem.

- MedChemExpress. (n.d.). (R)-1,4-Dibenzyl-2-(chloromethyl)

- Salerno, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435.

- Wikipedia. (n.d.). Piperazine. Wikipedia.

- ChemicalBook. (2025). (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine. ChemicalBook.

- Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace.

- Chemsrc. (2025). 1,4-Dibenzyl-2-chloromethyl-piperazine. Chemsrc.

- BLDpharm. (n.d.). 24225-89-6|1,4-Dibenzyl-2-(chloromethyl)piperazine. BLDpharm.

- Li, J., et al. (2021). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se Pu, 39(8), 885-890.

- Tanaka, H., et al. (2012). Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs.

- National Institute of Standards and Technology. (n.d.). Piperazine. NIST WebBook.

- PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. PubChem.

- ChemicalBook. (n.d.). 1-(2-Chlorophenyl)piperazine hydrochloride. ChemicalBook.

- Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.

- BLDpharm. (n.d.). 300543-56-0|(R)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine. BLDpharm.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine | Cytokine Pharmasciences [cytokinepharmasciences.com]

- 3. targetmol.cn [targetmol.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 9. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 10. benchchem.com [benchchem.com]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine (CAS No. 2225787-91-5)

This guide provides a comprehensive overview and detailed protocols for the analytical characterization of CAS No. 2225787-91-5, identified as (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine. As a chiral piperazine derivative, this compound serves as a critical intermediate in synthetic chemistry, particularly for the development of novel pharmaceutical agents.[1] Rigorous characterization is essential to confirm its structural integrity, determine its purity, and ensure its suitability for downstream applications.

This document is intended for researchers, quality control analysts, and drug development professionals, offering both the results and the underlying scientific rationale for the selected analytical methodologies.

Compound Identification and Physicochemical Properties

The initial step in any analytical workflow is the unambiguous identification of the compound and the documentation of its fundamental properties. This foundational data is critical for selecting appropriate analytical techniques and handling procedures.

| Identifier | Value | Source |

| CAS Number | 2225787-91-5 | MedChemExpress[1][2] |

| Chemical Name | Piperazine, 2-(chloromethyl)-1,4-bis(phenylmethyl)-, (2R)- | MedChemExpress[2] |

| Synonym | (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine | MedChemExpress[1] |

| Molecular Formula | C₁₉H₂₃ClN₂ | MedChemExpress[2] |

| Molecular Weight | 314.86 g/mol | MedChemExpress[2] |

| SMILES | ClC[C@@H]1N(CC2=CC=CC=C2)CCN(CC3=CC=CC=C3)C1 | Covethouse[3] |

| Physicochemical Property | Value | Source |

| Appearance | Colorless to light yellow oil | MedChemExpress[1][2] |

| Storage (Neat) | 4°C, sealed storage, away from moisture | MedChemExpress[1][2] |

| Storage (Inert Atmosphere) | Room Temperature | Covethouse[3] |

| Storage (In Solution) | -80°C (6 months); -20°C (1 month) | MedChemExpress[2] |

Analytical Characterization Workflow

A multi-technique approach is required to provide orthogonal data, ensuring a complete and reliable characterization. The workflow logically progresses from structural confirmation to quantitative purity assessment.

Structural Elucidation Protocols

Structural elucidation techniques are employed to confirm that the chemical structure of the synthesized compound matches the expected arrangement of atoms and bonds for (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine.

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR confirms the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms. For a molecule like this, NMR is the definitive method for confirming its complex structure.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample (colorless oil) in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Rationale: CDCl₃ is a standard, non-protic solvent for many organic molecules. DMSO-d₆ is an alternative if solubility is an issue.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength. Rationale: Higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets expected from the benzyl and piperazine protons.

-

Temperature: 25°C (298 K).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Data Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-32. Rationale: Sufficient to achieve a good signal-to-noise ratio for a concentrated sample.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Analysis: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Integrate the signals and assign the peaks to the corresponding protons in the structure. The spectrum should be consistent with the expected chemical shifts, coupling patterns, and integration values for the 23 protons of the molecule.[2]

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that keeps the molecule intact. This analysis confirms the molecular weight of the compound.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a mixture of acetonitrile and water (50:50 v/v). Rationale: This solvent system is compatible with common reverse-phase chromatography and ESI.

-

Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Rationale: Formic acid aids in the ionization process (protonation) for ESI in positive mode.

-

Gradient: A short gradient from 5% to 95% B over 2-3 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: ESI, Positive. Rationale: The two nitrogen atoms in the piperazine ring are basic and readily accept a proton to form a positive ion [M+H]⁺.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 100-500.

-

-

Data Analysis: Look for the protonated molecular ion [M+H]⁺. For C₁₉H₂₃ClN₂, the expected monoisotopic mass of the neutral molecule (M) is 314.16. Therefore, the target ion [M+H]⁺ should be observed at m/z 315.16. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should also be present. The data confirms the analysis is consistent with the structure.[2]

Purity Assessment Protocol

Purity assessment is a quantitative measure to determine the percentage of the desired compound in the sample, identifying any impurities from the synthesis or degradation.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector is used for quantification, as the benzyl groups in the molecule contain chromophores that absorb UV light.

Experimental Protocol: HPLC-UV Purity Analysis

-

Sample Preparation: Accurately prepare a stock solution of the compound at 1.0 mg/mL in acetonitrile. Dilute to a working concentration of ~0.2 mg/mL using the mobile phase.

-

Instrument Setup:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. Rationale: A gradient is necessary to ensure elution of the relatively nonpolar compound while also separating it from potentially more polar or less polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C. Rationale: A controlled temperature ensures reproducible retention times.

-

Injection Volume: 10 µL.

-

UV Detection: 210 nm or 254 nm. Rationale: 210 nm provides general sensitivity for organic compounds, while 254 nm is specific for the aromatic benzyl rings.

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage. For Batch No. 50233, the purity was determined to be 99.10%.[2]

Summary of Characterization Data

The combination of these analytical techniques provides a high degree of confidence in the identity and quality of the material.

| Analysis | Technique | Result | Source |

| Structural Integrity | ¹H NMR Spectroscopy | Consistent with the structure of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine | MedChemExpress[2] |

| Molecular Weight | LC-MS (ESI+) | Consistent with the expected molecular weight (Observed [M+H]⁺) | MedChemExpress[2] |

| Purity | LC-MS | 99.10% | MedChemExpress[2] |

| Conclusion | Overall Assessment | The product has been tested and complies with the given specifications. | MedChemExpress[2] |

References

-

(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine. Covethouse. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Chiral Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a multitude of blockbuster drugs.[1] However, much of the explored chemical space has been limited to achiral or N,N'-disubstituted derivatives. The introduction of chirality into the piperazine core, particularly at the carbon atoms, unlocks a third dimension for molecular design, offering the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][3][4] This guide provides a comprehensive overview of modern synthetic strategies for accessing enantiopure piperazine derivatives and the critical analytical techniques for their thorough characterization.

Part 1: Strategic Approaches to the Asymmetric Synthesis of Chiral Piperazines

The efficient and stereocontrolled synthesis of chiral piperazines is a key challenge in medicinal chemistry.[1][4] Several powerful strategies have emerged, each with its own set of advantages and considerations. The choice of a particular synthetic route often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Catalytic Asymmetric Synthesis: A Direct and Efficient Approach

Catalytic asymmetric methods offer an elegant and atom-economical way to introduce chirality. These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a reaction that forms the piperazine ring or a key intermediate.

A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[5][6] These piperazin-2-ones can then be readily reduced to the corresponding chiral piperazines without loss of optical purity.[5]

Another powerful technique is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. This method allows for the synthesis of a variety of highly enantioenriched tertiary piperazine-2-ones, which are precursors to valuable α-tertiary piperazines.[2][3]

Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols [5]

-

Catalyst Preparation: In a glovebox, a solution of Pd(OCOCF₃)₂ and a chiral ligand (e.g., (R)-TolBINAP) in a suitable solvent (e.g., a mixture of dichloromethane and benzene) is prepared.

-

Reaction Setup: The pyrazin-2-ol substrate and an acid co-catalyst (e.g., TsOH·H₂O) are added to a high-pressure reactor.

-

Hydrogenation: The catalyst solution is transferred to the reactor, which is then purged and pressurized with hydrogen gas (e.g., 1000 psi). The reaction is heated (e.g., to 80 °C) and stirred for a specified time (e.g., 24-48 hours).

-

Work-up and Purification: After cooling and depressurization, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the chiral piperazin-2-one.

Chiral Pool Synthesis: Leveraging Nature's Chirality

The "chiral pool" refers to the collection of readily available and inexpensive enantiopure natural products, such as amino acids and carbohydrates. Synthesizing chiral piperazines from these starting materials is a robust and widely used strategy.[1][7]

For instance, enantiomerically pure 2-substituted piperazines can be obtained in a four-step sequence starting from α-amino acids.[7] A key transformation in this approach is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt.[7] This method has been successfully applied to the multigram scale synthesis of these valuable building blocks.

Another example involves the synthesis of homochiral bicyclic piperazines derived from L-proline.[1] This synthesis proceeds through the formation of dipeptides, followed by cyclization to diketopiperazines, which are then efficiently reduced to the desired enantiomerically pure bicyclic piperazines.[1]

Caption: Chiral pool synthesis of 2-substituted piperazines from α-amino acids.

Asymmetric Lithiation-Trapping: Direct Functionalization of the Piperazine Ring

A direct approach to α-substituted chiral piperazines involves the asymmetric lithiation of an N-Boc protected piperazine using a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, followed by trapping with an electrophile.[8][9] This method allows for the direct functionalization of the intact piperazine ring, providing access to a range of enantiopure piperazines as single stereoisomers.[8][9] Mechanistic studies have revealed the crucial role of the electrophile and the distal N-substituent in determining the yield and enantioselectivity of the reaction.[9]

Part 2: Comprehensive Characterization of Chiral Piperazine Derivatives

The unambiguous determination of the structure, purity, and stereochemistry of chiral piperazine derivatives is paramount for their application in drug discovery and development. A combination of spectroscopic and chromatographic techniques is essential for a complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure and Enantiomeric Purity

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For chiral piperazines, both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms.[10]

Determining Enantiomeric Purity using Chiral Solvating Agents: A significant challenge is the determination of enantiomeric excess (ee). Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary is required to induce diastereomeric differentiation. Chiral solvating agents (CSAs), such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, are particularly effective for the NMR analysis of chiral piperazines.[11][12][13] The CSA forms diastereomeric complexes with the enantiomers of the piperazine, leading to observable differences in the chemical shifts of their respective NMR signals.[11][12][13] This allows for the direct integration of the signals to determine the enantiomeric ratio.

Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent [12][13]

-

Sample Preparation: A solution of the chiral piperazine derivative is prepared in a suitable deuterated solvent (e.g., methanol-d₄).

-

Addition of CSA: A molar equivalent of the chiral solvating agent, such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, is added to the NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.

-

Data Analysis: The signals corresponding to the two diastereomeric complexes are identified, and their integration values are used to calculate the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantioseparation

Chiral HPLC is the most widely used and reliable method for separating and quantifying the enantiomers of a chiral compound.[14][15][16][17] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Selection of Chiral Stationary Phase: The choice of the appropriate CSP is critical for achieving a successful separation.[14] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including piperazine derivatives.[14]

| Chiral Stationary Phase | Typical Mobile Phase | Analyte Type |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane/Isopropanol with a basic modifier (e.g., diethylamine) for basic analytes or an acidic modifier (e.g., trifluoroacetic acid) for acidic analytes. | Broad range of chiral amines, including piperazines.[14] |

| Amylose tris(3,5-dimethylphenylcarbamate) | Similar to cellulose-based CSPs. | Often provides complementary selectivity to cellulose-based phases. |

Data Analysis: The chromatogram will show two distinct peaks for the two enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the major and minor enantiomers.[14] A resolution (Rs) of greater than 1.5 is generally considered to indicate baseline separation.[14]

Caption: Workflow for chiral HPLC method development and analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Structure

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of synthesized piperazine derivatives.[10][18][19][20] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound.[18][19][20]

Fragmentation analysis (MS/MS or MSⁿ) can provide valuable structural information.[18][19][20] The fragmentation patterns of piperazine derivatives are often characteristic and can be used to confirm the presence of the piperazine core and to identify the nature and location of substituents.[10][21]

X-ray Crystallography: Unambiguous Determination of Absolute Configuration

While NMR with chiral solvating agents and chiral HPLC can determine enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.[22][23] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms. This technique is invaluable for unambiguously assigning the (R) or (S) configuration to a chiral center.[22][23] Furthermore, X-ray crystallography provides detailed information about the conformation of the piperazine ring, which is crucial for understanding its interaction with biological targets.[1]

Conclusion

The synthesis and characterization of chiral piperazine derivatives represent a vibrant and impactful area of research in medicinal chemistry. The development of novel asymmetric synthetic methods continues to expand the accessible chemical space, enabling the creation of increasingly complex and three-dimensional molecules. A thorough characterization using a combination of advanced analytical techniques is crucial to ensure the quality and stereochemical integrity of these compounds, ultimately paving the way for the discovery of new and improved therapeutics.

References

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. preprints.org [preprints.org]

- 21. researchgate.net [researchgate.net]

- 22. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine as a Chiral Building Block

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique physicochemical properties, including structural rigidity and the presence of two basic nitrogen atoms, make it an attractive moiety for modulating solubility, bioavailability, and target engagement.[2] The introduction of stereochemistry into this scaffold further enhances its utility, allowing for more precise three-dimensional interactions with biological targets.[3][4] This guide provides a comprehensive technical overview of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine, a versatile chiral building block. We will explore its synthesis, stereochemical integrity, and strategic application in the construction of complex, enantiomerically pure molecules for drug discovery and development.

Introduction: The Strategic Value of Chiral Piperazines

In the landscape of modern drug design, chirality is a paramount consideration. The stereochemical configuration of a drug molecule can profoundly influence its efficacy, selectivity, and safety profile.[3] Chiral piperazine derivatives are frequently incorporated into drug candidates to optimize pharmacokinetic properties and to orient pharmacophoric groups correctly within a target's binding site.[1][5]

(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine emerges as a particularly valuable synthon for several key reasons:

-

Defined Stereocenter: The (R)-configuration at the C2 position provides a fixed stereochemical anchor.

-

Orthogonal Protection: The two nitrogen atoms are protected with benzyl (Bn) groups. These groups are robust under a variety of reaction conditions but can be readily removed via catalytic hydrogenolysis, allowing for subsequent functionalization at the N1 and N4 positions.

-

Reactive Handle: The chloromethyl group at C2 is an excellent electrophile, primed for nucleophilic substitution reactions (SN2), enabling the covalent linkage of the chiral piperazine core to other molecular fragments.

This combination of features makes it an ideal starting material for creating diverse libraries of complex chiral molecules with potential therapeutic applications.

Physicochemical & Spectroscopic Profile

Precise characterization is fundamental to the reliable use of any chemical building block. The key properties of the title compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | Piperazine, 2-(chloromethyl)-1,4-bis(phenylmethyl)-, (2R)- | [6] |

| CAS Number | 2225787-91-5 | [6] |

| Molecular Formula | C₁₉H₂₃ClN₂ | [7] |

| Molecular Weight | 314.86 g/mol | [7] |

| Appearance | Colorless to light yellow oil | [6] |

| Storage | 4°C, sealed storage, away from moisture | [6] |

Spectroscopic Characterization: Vendor-supplied data confirms the structure and purity of the compound.[6]

-

¹H NMR Spectrum: Consistent with the assigned structure.[6]

-

LCMS: Consistent with the assigned structure, with purities typically reported at >99%.[6]

Stereoselective Synthesis: A Guided Pathway

The synthesis of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine requires a robust strategy that establishes and maintains the critical C2 stereocenter. A logical and scalable approach begins with a chiral precursor, (R)-2-hydroxymethylpiperazine, which can be synthesized from commercially available starting materials. The overall synthetic workflow involves three primary stages: formation of the chiral piperazine alcohol, N-protection, and conversion of the alcohol to the target chloride.

Caption: Proposed synthetic workflow for the target compound.

Stage 1 & 2: Synthesis and Protection of the Chiral Piperazine Alcohol

The synthesis of the key intermediate, (R)-1,4-Dibenzyl-2-(hydroxymethyl)piperazine, is the foundational part of the process. While a one-pot synthesis of the final product is not detailed in the literature, a logical assembly from its precursors is outlined here.

Protocol 1: Synthesis of (R)-1,4-Dibenzyl-2-(hydroxymethyl)piperazine

-

Synthesis of (R)-2-Hydroxymethylpiperazine: This precursor can be synthesized from the reaction of ethylenediamine with (R)-glycidol. This reaction establishes the chiral center and forms the piperazine ring.

-

N-Dibenzylation:

-

To a solution of (R)-2-hydroxymethylpiperazine (1.0 eq.) in an appropriate solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzyl bromide or benzyl chloride (2.2 eq.) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LCMS until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield pure (R)-1,4-Dibenzyl-2-(hydroxymethyl)piperazine.

-

Causality Behind Experimental Choices:

-

Benzyl Protecting Groups: Benzyl groups are chosen for their stability across a wide range of reaction conditions (e.g., acidic, basic, mild reduction/oxidation). Their key advantage is the ease of removal via catalytic hydrogenation (e.g., H₂, Pd/C), which is a clean and efficient deprotection method that is often orthogonal to other protecting groups.[8]

-

Base Selection: A non-nucleophilic base is crucial to prevent side reactions with the benzyl halide. Potassium carbonate is a cost-effective and common choice for this type of alkylation.[8]

Stage 3: Conversion to the Chloromethyl Moiety

The final step is the conversion of the primary alcohol to a reactive chloromethyl group. This is a standard functional group interconversion.

Protocol 2: Chlorination of (R)-1,4-Dibenzyl-2-(hydroxymethyl)piperazine

-

Preparation: Dissolve the starting alcohol, (R)-1,4-Dibenzyl-2-(hydroxymethyl)piperazine (1.0 eq.), in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Reaction: Cool the solution to 0 °C. Add thionyl chloride (SOCl₂) (1.2-1.5 eq.) dropwise. A small amount of a base like pyridine may be added to scavenge the HCl byproduct, though it is not always necessary.

-

Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LCMS.

-

Work-up: Once the reaction is complete, carefully quench by pouring the mixture over ice water. Neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. The final compound is often used directly in the next step or can be purified by chromatography if necessary.

Causality Behind Experimental Choices:

-

Chlorinating Agent: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.

-

Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions as thionyl chloride reacts violently with water.

Applications in Stereoselective Synthesis

The utility of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine lies in its function as an electrophilic building block. The chloromethyl group is an excellent leaving group for SN2 reactions, allowing for the facile introduction of the chiral dibenzylpiperazine moiety into a wide range of molecules.

Caption: General reaction scheme for the title compound.

Core Reactivity and Scope

The compound serves as a drug intermediate for the synthesis of various active compounds.[7][9] Its primary mode of reaction involves nucleophilic attack at the chloromethyl carbon, displacing the chloride ion. This enables the formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.

Typical Nucleophiles Include:

-

Phenols and alkoxides

-

Primary and secondary amines

-

Thiols and thiolates

-

Carbanions (e.g., from malonates or other stabilized enolates)

This versatility allows chemists to tether the chiral piperazine scaffold to a vast array of other pharmacophores or structural motifs, rapidly building molecular complexity and exploring structure-activity relationships (SAR).

Strategic Importance in Drug Discovery

The incorporation of a chiral piperazine ring can significantly enhance the pharmacological profile of a molecule.[3][4]

-

Improved Potency and Selectivity: The rigid, three-dimensional structure of the piperazine ring can create specific, high-affinity interactions with a biological target, leading to increased potency and selectivity over related targets.[4]

-

Modulation of Physicochemical Properties: The two nitrogen atoms of the piperazine ring can be protonated at physiological pH, which often improves aqueous solubility—a critical parameter for oral bioavailability.[2]

-

Access to Novel Chemical Space: By providing a reliable and stereochemically defined building block, (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine allows researchers to systematically explore new areas of chemical space in their lead optimization programs.

The piperazine moiety is a key component in drugs targeting a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases.[5][10] The ability to synthesize chiral analogues is crucial for developing next-generation therapeutics with improved profiles.

Conclusion

(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine is a high-value, strategically designed chiral building block. Its synthesis is achievable through a logical, multi-step sequence that secures the all-important (R)-stereocenter. The combination of a defined stereochemical element, robust N-benzyl protecting groups, and a reactive chloromethyl handle makes it an exceptionally versatile tool for medicinal chemists. Its application enables the efficient and stereocontrolled synthesis of complex molecular architectures, accelerating the discovery and development of novel, enantiomerically pure pharmaceutical agents. As the demand for more sophisticated and selective drugs continues to grow, the importance of such well-defined chiral synthons will only increase.

References

-

Royal Society of Chemistry. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Available at: [Link]

-

Royal Society of Chemistry. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine in Modern Pharmaceutical Manufacturing. Available at: [Link]

-

ACS Publications. (2021). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Drug Discovery. Available at: [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

-

ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available at: [Link]

-

Researcher.Life. (2007). Asymmetric Synthesis of Chiral Piperazines. R Discovery. Available at: [Link]

-

ResearchGate. Piperazine: the molecule of diverse pharmacological importance. Available at: [Link]

-

J-STAGE. (2000). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

-

Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Drug Discovery. Available at: [Link]

-

ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]

- Google Patents. (2003). Process for preparing N-benzyl piperazine.

- Google Patents. (1996). N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.

-

Cytokine Pharmasciences. (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine. Available at: [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available at: [Link]

- Google Patents. (2003). Process for the preparation of a piperazine derivative.

-

Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

-

PubChem. 1,4-Dibenzylpiperazine. Available at: [Link]

- Google Patents. (1988). Process for the synthesis of hydroxyalkyl amines and hydroxyalkyl piperazines.

-

ElectronicsAndBooks. (1951). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine | Cytokine Pharmasciences [cytokinepharmasciences.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Role of Dibenzyl Groups in Piperazine Conformation

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of therapeutic agents.[1][2] Its conformational flexibility, primarily an equilibrium between chair, boat, and twist-boat forms, is critical to its function, allowing it to present pharmacophoric groups in specific spatial orientations to interact with biological targets.[3] This guide provides a detailed technical examination of how N,N'-disubstitution with bulky benzyl groups profoundly influences this conformational landscape. Through a synthesis of crystallographic data, spectroscopic analysis, and computational modeling, we will elucidate the steric and electronic factors governed by dibenzyl groups, demonstrating their role in "locking" the piperazine ring into a preferred conformation. Understanding this interplay is paramount for the rational design of piperazine-containing drugs with optimized potency, selectivity, and pharmacokinetic profiles.[4]

The Fundamentals of Piperazine Conformation

The Piperazine Scaffold: A Ubiquitous Motif in Drug Design

The six-membered heterocyclic piperazine ring, with its two opposing nitrogen atoms, is a versatile scaffold extensively used in medicinal chemistry.[4] Its prevalence stems from several advantageous properties: the two nitrogen atoms provide sites for substitution to modulate biological activity and physicochemical properties like solubility, and they can act as hydrogen bond acceptors.[3][5] This structural versatility has led to the incorporation of the piperazine moiety into numerous clinically successful drugs, from antipsychotics and antidepressants to anticancer and antimicrobial agents.[1][5]

The Conformational Isomers: Chair, Boat, and Twist-Boat

Like cyclohexane, the piperazine ring is not planar and exists as a dynamic equilibrium of multiple conformers to minimize steric and torsional strain. The three primary conformations are the chair, the boat, and the twist-boat.[6][7][8]

-

Chair Conformation: This is the most thermodynamically stable form for unsubstituted piperazine.[7][9] In this arrangement, all bond angles are close to the ideal tetrahedral angle, and hydrogen atoms on adjacent carbons are perfectly staggered, minimizing torsional strain.

-

Boat Conformation: A higher-energy, more flexible conformer. It suffers from torsional strain due to eclipsing interactions between hydrogens on four of its carbon atoms and steric strain from the "flagpole" interaction between atoms at the 1 and 4 positions.

-

Twist-Boat (or Skew-Boat) Conformation: An intermediate-energy conformer that is more stable than the boat form because it relieves some of the torsional and flagpole strain.[8]

The energy barrier to convert from the chair to the boat conformation in unsubstituted piperazine is approximately 6.1 kcal/mol.[7] This inherent flexibility is a key attribute that can be strategically constrained in drug design.[10]

References

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. blumberginstitute.org [blumberginstitute.org]

- 9. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine, a chiral intermediate of significant interest in pharmaceutical research and development. The structural elucidation of such molecules is paramount for ensuring their purity, identity, and suitability for downstream applications. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound. While specific raw data for this exact molecule is not publicly available, this guide will provide predicted spectroscopic data based on the analysis of structurally similar compounds, alongside validated experimental protocols for data acquisition.

Introduction to (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine

(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine is a substituted piperazine derivative featuring two benzyl groups on the nitrogen atoms and a chloromethyl group at the chiral center. The piperazine core is a common scaffold in many biologically active compounds, and the specific stereochemistry and functional groups of this molecule make its precise characterization essential.[1][2] Spectroscopic techniques provide a powerful toolkit for confirming the molecular structure, identifying functional groups, and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine, both ¹H and ¹³C NMR are crucial for confirming the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine is expected to exhibit distinct signals for the aromatic protons of the benzyl groups, the benzylic methylene protons, the protons of the piperazine ring, and the chloromethyl group. The chirality of the C2 position will lead to diastereotopicity for the protons on the adjacent methylene groups, resulting in more complex splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 10H |

| Benzylic (N-CH₂-Ph) | 3.50 - 3.80 | Multiplet (AB quartet) | 4H |

| Piperazine Ring | 2.20 - 3.20 | Multiplet | 7H |

| Chloromethyl (CH₂Cl) | 3.40 - 3.60 | Multiplet (AB quartet) | 2H |

Causality behind Predictions: The chemical shifts are predicted based on the known values for 1,4-dibenzylpiperazine and the expected deshielding effects of the electron-withdrawing chloromethyl group. The complexity of the piperazine and benzylic proton signals arises from the rigid chair-like conformation of the piperazine ring and the diastereotopic nature of the protons due to the adjacent chiral center.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 127.0 - 138.0 |

| Benzylic (N-CH₂-Ph) | ~60.0 |

| Piperazine Ring | 45.0 - 60.0 |

| Chloromethyl (CH₂Cl) | ~45.0 |

Causality behind Predictions: The predicted chemical shifts are based on the analysis of similar piperazine derivatives.[3] The exact values for the piperazine ring carbons will be sensitive to the conformation and the substituent effects.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Caption: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine is expected to show characteristic absorption bands for C-H bonds (aromatic and aliphatic), C-N bonds, and the C-Cl bond.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Strong |

| C-N Stretch | 1100 - 1300 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong |

Causality behind Predictions: These predictions are based on well-established IR correlation tables and data from similar aromatic and aliphatic amines and halogenated compounds.[4]

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: As (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine is an oil, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Background Spectrum: Acquire a background spectrum of the empty sample holder to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Place the sample in the IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.

Caption: Workflow for IR Data Acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine is expected to show the molecular ion peak ([M]⁺) and several characteristic fragment ions. The molecular formula is C₁₉H₂₃ClN₂ with a molecular weight of 314.86 g/mol .[1]

Table 4: Predicted Key Mass-to-Charge (m/z) Ratios

| m/z | Proposed Fragment |

| 314/316 | [M]⁺ (Molecular ion with ³⁵Cl and ³⁷Cl isotopes) |

| 223 | [M - CH₂Ph]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 265 | [M - CH₂Cl]⁺ |

Causality behind Predictions: The fragmentation of piperazine derivatives is often initiated by cleavage of the bonds adjacent to the nitrogen atoms.[5] The most common fragmentations are expected to be the loss of a benzyl group (C₇H₇) to form the stable tropylium ion at m/z 91, and the loss of the chloromethyl group. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Introduction into MS: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Interpretation: Analyze the mass spectrum to determine the molecular weight and identify the fragmentation pattern to confirm the structure.

Caption: Workflow for Mass Spectrometry Data Acquisition.

Conclusion

The comprehensive spectroscopic analysis of (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine using NMR, IR, and MS is essential for its unambiguous structural confirmation. While publicly available raw data for this specific compound is limited, this guide provides a robust framework for its characterization based on predicted data from structurally related compounds and established analytical methodologies. The provided protocols offer a validated approach for researchers and scientists to acquire and interpret the necessary spectroscopic data, ensuring the quality and integrity of this important pharmaceutical intermediate.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]

-

MDPI. (2020). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

-

ResearchGate. (2014). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Retrieved from [Link]

-

ResearchGate. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

-

SWGDRUG.org. (2016). 1,4-Dibenzylpiperazine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

-

Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Analysis and Interpretation of C19H23ClN2 (Clomipramine)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing the Molecular Formula C19H23ClN2

The molecular formula C19H23ClN2 represents a specific elemental composition that can correspond to multiple isomers. However, within the realms of pharmacology and neuroscience, this formula is overwhelmingly associated with Clomipramine [1][2]. Clomipramine, sold under brand names like Anafranil, is a potent tricyclic antidepressant (TCA) first discovered in 1964.[3] It is a cornerstone therapy for Obsessive-Compulsive Disorder (OCD) and is also utilized for conditions such as major depressive disorder, panic disorder, and chronic pain.[3][4][5][6]

This guide provides a comprehensive framework for the analysis and interpretation of C19H23ClN2, focusing on its primary isomer, Clomipramine. We will move beyond simple identification to explore the causality behind analytical choices, detailing the requisite protocols for its characterization, quantification, and metabolic profiling. The insights herein are designed to empower researchers and drug development professionals to generate robust, reliable, and interpretable data, forming a self-validating system of inquiry from bench to clinical application.

Section 1: Physicochemical and Pharmacological Profile

A thorough understanding of a compound's fundamental properties is the bedrock of any advanced analysis. The choices made in analytical method development are directly dictated by the molecule's inherent characteristics.

Core Physicochemical Properties